molecular formula C12H13NO2 B11789535 4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde

4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11789535
M. Wt: 203.24 g/mol
InChI Key: JLVRFNJWRYDGSC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol It is a heterocyclic compound that features a furo[3,2-c]pyridine core with a tert-butyl group at the 4-position and an aldehyde group at the 2-position

Chemical Reactions Analysis

4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furo[3,2-c]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-tert-butylfuro[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-12(2,3)11-9-6-8(7-14)15-10(9)4-5-13-11/h4-7H,1-3H3

InChI Key

JLVRFNJWRYDGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC2=C1C=C(O2)C=O

Origin of Product

United States

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